

Comparison of experimental and calculated spectroscopic data for 3-Methoxycyclohexanone

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Compound of Interest

Compound Name: 3-Methoxycyclohexanone

Cat. No.: B095188

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Spectroscopic Data for 3-Methoxycyclohexanone: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of available experimental spectroscopic data for **3-Methoxycyclohexanone**. Due to a notable scarcity of information in publicly accessible databases and the scientific literature, this document focuses on the available experimental mass spectrometry and infrared spectroscopy data. At present, experimental Nuclear Magnetic Resonance (NMR) data (^1H and ^{13}C) and calculated spectroscopic data for **3-Methoxycyclohexanone** are not readily available.

Data Presentation

The following tables summarize the available experimental spectroscopic data for **3-Methoxycyclohexanone**.

Table 1: Experimental Mass Spectrometry Data for **3-Methoxycyclohexanone**

Parameter	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₂	--INVALID-LINK--
Molecular Weight	128.17 g/mol	--INVALID-LINK--
Major Mass-to-Charge Ratios (m/z)	Data not fully available without a SpectraBase account.	--INVALID-LINK--

Table 2: Experimental Infrared (IR) Spectroscopy Data for **3-Methoxycyclohexanone**

Technique	Major Absorption Bands (cm ⁻¹)	Source
Vapor Phase IR	Data not publicly detailed. A representative spectrum is available on PubChem.	--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced **3-Methoxycyclohexanone** spectra are not explicitly provided in the source databases. However, the following outlines standard methodologies for the key experiments cited.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a compound.

General Methodology (Electron Ionization - EI):

- **Sample Introduction:** A dilute solution of the analyte in a volatile solvent is injected into the instrument. The sample is vaporized in an inlet system.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z .

Infrared (IR) Spectroscopy

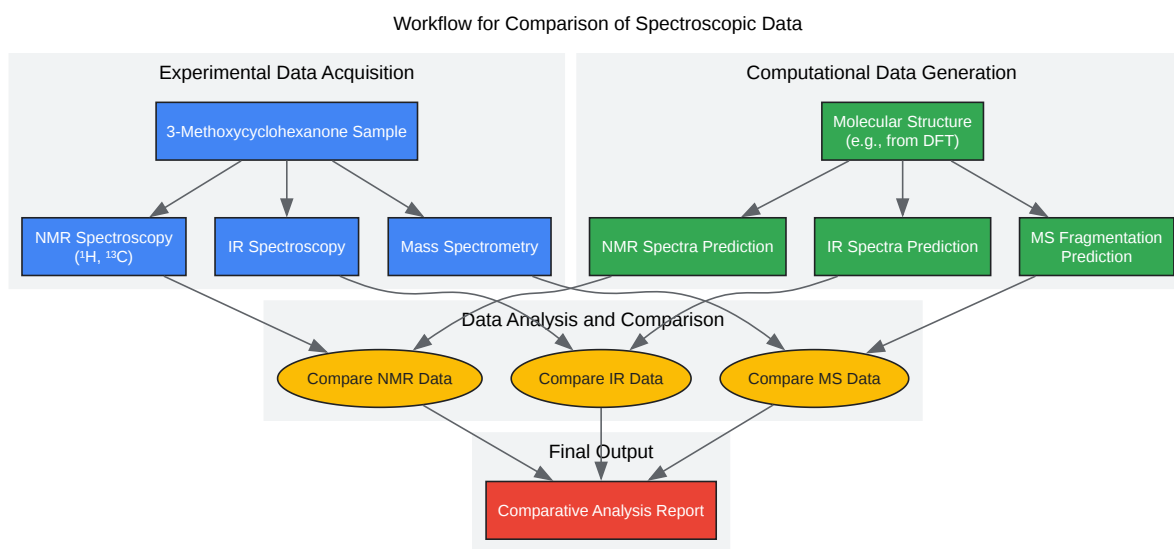
Objective: To identify the functional groups present in a molecule based on the absorption of infrared radiation.

General Methodology (Vapor Phase):

- **Sample Preparation:** The liquid sample is heated in a gas cell to obtain a vapor.
- **Data Acquisition:** A beam of infrared radiation is passed through the gas cell. The instrument, typically a Fourier-Transform Infrared (FTIR) spectrometer, measures the amount of light absorbed at each frequency.
- **Data Processing:** The resulting interferogram is mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}).

Mandatory Visualization

The following diagram illustrates the logical workflow for a comprehensive comparison of experimental and calculated spectroscopic data.



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Caption: Logical workflow for spectroscopic data comparison.

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